

# AZD5213: A Technical Overview of Safety and Tolerability in Early Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

AZD5213 is a potent and selective histamine H3 receptor antagonist and inverse agonist that was developed for the potential treatment of various neurological and psychiatric disorders. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonism of this receptor is hypothesized to enhance neurotransmitter release, thereby offering potential therapeutic benefits. This technical guide provides an in-depth overview of the safety and tolerability profile of AZD5213 as established in early-phase clinical studies. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the key safety considerations for this compound.

### **Core Safety and Tolerability Findings**

Across early-stage clinical trials, **AZD5213** was generally administered orally to healthy volunteers in single ascending dose (SAD) and multiple ascending dose (MAD) studies. The most frequently observed and dose-limiting adverse effects were related to sleep disturbances.

### Data Presentation: Adverse Events in Early-Stage Trials



The following tables summarize the key quantitative data on adverse events (AEs) observed in the early clinical development of **AZD5213**.

Table 1: Summary of Single Ascending Dose (SAD)

Study in Healthy Volunteers (Study D3030C00001)

| Dose Group     | Number of<br>Subjects<br>(AZD5213/Placebo) | Most Frequent<br>Adverse Events                                                              | Key Tolerability Findings                                                                |
|----------------|--------------------------------------------|----------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------|
| 0.1 mg - 20 mg | 6 per cohort / 2 per<br>cohort             | Mild to moderate nausea, headache                                                            | Generally well-<br>tolerated.                                                            |
| 30 mg - 80 mg  | 6 per cohort / 2 per<br>cohort             | Night sweats, nausea,<br>sleep disturbance,<br>feeling hot[1]                                | Increased frequency of adverse events observed.                                          |
| 50 mg          | 6                                          | Worsening of sleep<br>quality reported as a<br>"difficult night" by 83%<br>of volunteers.[1] | Dose at which significant sleep disturbance became prominent.                            |
| 80 mg          | 6                                          | Sleep rated as "difficult" by 33% and "very poor" by 50% of volunteers.[1]                   | Considered not tolerated due to the high incidence and severity of sleep-related AEs.[1] |

Table 2: Summary of Multiple Ascending Dose (MAD)

**Study in Healthy Volunteers** 

| Dose Regimen              | Duration | Most Frequent and<br>Dose-Limiting<br>Adverse Events                      | Other Common<br>Adverse Events        |
|---------------------------|----------|---------------------------------------------------------------------------|---------------------------------------|
| Up to 18 mg once<br>daily | 10 days  | Sleep disorder, night sweats, decreased quantity and quality of sleep.[2] | Mild to moderate nausea, headache.[2] |



# Experimental Protocols Single Ascending Dose (SAD) Study in Healthy Volunteers (Study D3030C00001)

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[1]
- Participants: Healthy male and non-fertile female volunteers.[1]
- Dose Cohorts: Single oral doses of 0.1, 0.3, 1, 2.5, 5, 10, 20, 30, 50, and 80 mg of **AZD5213** or placebo were administered to sequential cohorts of subjects.[1]
- Safety Assessments: Safety and tolerability were the primary objectives. Assessments included the monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology and clinical chemistry).[1]

### Positron Emission Tomography (PET) Study in Healthy Male Volunteers (NCT01194986)

- Study Design: An open-label study to assess the brain histamine H3 receptor occupancy of AZD5213 using the radioligand [11C]GSK189254.[3]
- Participants: Healthy young male volunteers.[3]
- Dosing: Single oral doses of AZD5213 ranging from 0.05 mg to 30 mg were administered.[3]
- Methodology: PET scans were conducted at baseline and after AZD5213 administration to measure receptor occupancy. Blood samples were collected to determine the plasma concentration of AZD5213. The relationship between plasma concentration and receptor occupancy was then modeled.[3]
- Safety Assessments: Standard safety monitoring, including recording of adverse events, was performed throughout the study.

# Visualizations Signaling Pathways and Experimental Workflows



To visually represent the mechanisms and processes involved in the clinical evaluation of **AZD5213**, the following diagrams have been generated using the DOT language.



Click to download full resolution via product page

Figure 1: Simplified signaling pathway of AZD5213 as a histamine H3 receptor antagonist.





Click to download full resolution via product page

Figure 2: High-level workflow of the Single Ascending Dose (SAD) clinical trial for AZD5213.



### Conclusion

The early-stage clinical studies of **AZD5213** have established a safety and tolerability profile that is primarily characterized by dose-dependent, sleep-related adverse events. Single doses up to 20 mg were generally well-tolerated in healthy volunteers, with higher doses leading to an increased incidence of sleep disturbance, night sweats, and nausea. The 80 mg single dose was deemed not tolerated. In multiple-dose studies, sleep-related AEs were also the dose-limiting factor. These findings are consistent with the mechanism of action of a histamine H3 receptor antagonist, which is known to promote wakefulness. The information compiled in this guide provides a foundational understanding of the safety profile of **AZD5213** for professionals in the field of drug development and neuroscience research. Further investigation in patient populations is necessary to fully characterize the benefit-risk profile of this compound for any specific indication.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. filehosting.pharmacm.com [filehosting.pharmacm.com]
- 2. AZD5213 [openinnovation.astrazeneca.com]
- 3. AZD5213: a novel histamine H3 receptor antagonist permitting high daytime and low nocturnal H3 receptor occupancy, a PET study in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZD5213: A Technical Overview of Safety and Tolerability in Early Clinical Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605768#azd5213-safety-and-tolerability-in-early-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com